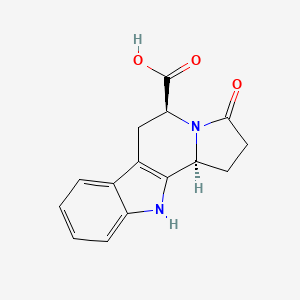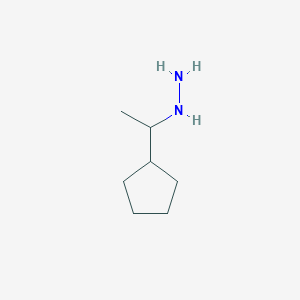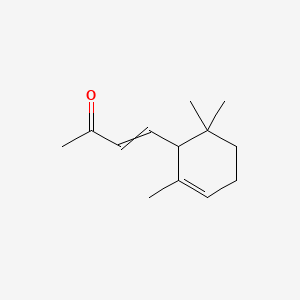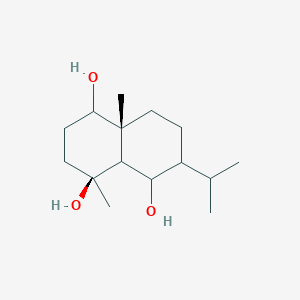
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane is a naturally occurring sesquiterpene alcohol Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have complex cyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1beta,4beta,6alpha-Trihydroxyeudesmane typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process. For example, the use of acid catalysts or specific sesquiterpene synthases can promote the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as certain plants or fungi, followed by purification processes. Alternatively, biotechnological methods, such as microbial fermentation using genetically engineered microorganisms, can be employed to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Aplicaciones Científicas De Investigación
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential therapeutic effects, including its role in modulating certain biological pathways.
Industry: The compound can be used in the development of new materials or as a natural additive in various products.
Mecanismo De Acción
The mechanism of action of (+)-1beta,4beta,6alpha-Trihydroxyeudesmane involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique stereochemistry allows it to fit into specific binding sites on enzymes or receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Eudesmane: A sesquiterpene with a similar core structure but lacking the hydroxyl groups.
1beta,4beta,6alpha-Trihydroxyeudesmane: A stereoisomer with different spatial arrangement of the hydroxyl groups.
Uniqueness
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its distinct biological activity and potential applications. The compound’s ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C15H28O3 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
(4S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10?,11?,12?,13?,14-,15-/m0/s1 |
Clave InChI |
SFPWDWLORNWKSK-GBGJHRCWSA-N |
SMILES isomérico |
CC(C)C1CC[C@]2(C(CC[C@](C2C1O)(C)O)O)C |
SMILES canónico |
CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
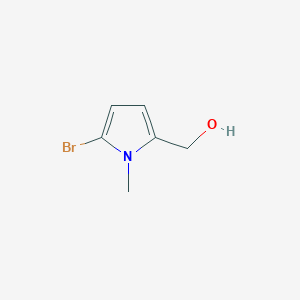

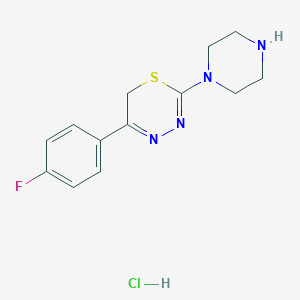
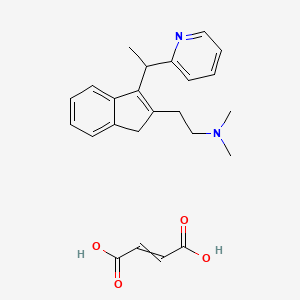
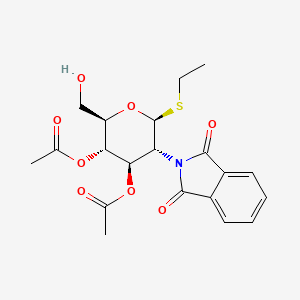
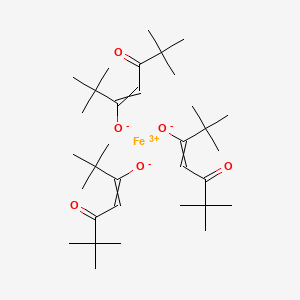
![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
